21-Deacetoxy 11-Oxodeflazacort

Overview

Description

21-Deacetoxy 11-Oxodeflazacort is a synthetic glucocorticoid derivative of deflazacort. It is known for its anti-inflammatory and immunosuppressive properties, making it valuable in medical research and treatment of various inflammatory and autoimmune diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 21-Deacetoxy 11-Oxodeflazacort typically involves the deacetylation of deflazacort at position 21. This process is carried out using specific reagents and conditions to ensure the removal of the acetyl group without affecting other functional groups in the molecule .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced technologies and equipment helps in optimizing the yield and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 21-Deacetoxy 11-Oxodeflazacort undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may result in the formation of alcohols .

Scientific Research Applications

21-Deacetoxy 11-Oxodeflazacort has a wide range of scientific research applications, including:

Chemistry: It is used as a reference standard in various chemical analyses and experiments.

Biology: It is used in studies related to cellular processes and molecular biology.

Medicine: It is used in the development of treatments for inflammatory and autoimmune diseases.

Industry: It is used in the production of pharmaceuticals and other chemical products

Mechanism of Action

21-Deacetoxy 11-Oxodeflazacort exerts its effects by acting on the glucocorticoid receptor. Upon binding to the receptor, it modulates the expression of specific genes involved in inflammatory and immune responses. This leads to the suppression of inflammation and immune activity, providing therapeutic benefits in conditions such as Duchenne muscular dystrophy .

Comparison with Similar Compounds

Deflazacort: The parent compound from which 21-Deacetoxy 11-Oxodeflazacort is derived.

Prednisolone: Another glucocorticoid with similar anti-inflammatory properties.

Dexamethasone: A potent glucocorticoid used in various inflammatory and autoimmune conditions

Uniqueness: this compound is unique due to its specific structural modifications, which enhance its anti-inflammatory and immunosuppressive properties while reducing potential side effects compared to other glucocorticoids .

Biological Activity

21-Deacetoxy 11-Oxodeflazacort is a synthetic glucocorticoid derivative of deflazacort, recognized for its potent anti-inflammatory and immunosuppressive properties. This compound has gained attention in medical research, particularly for its therapeutic applications in inflammatory and autoimmune diseases. Understanding its biological activity is crucial for optimizing its use in clinical settings.

This compound has the following chemical characteristics:

- CAS Number: 13649-83-7

- Molecular Formula: C23H27NO4

- Molecular Weight: 383.47 g/mol

- InChI Key: JXURBWVPEBHVSO-LFXAUQRBSA-N

These properties indicate that it is a steroid compound, which typically exhibits significant biological activity due to its interaction with glucocorticoid receptors.

The biological activity of this compound primarily involves its action on the glucocorticoid receptor (GR). Upon binding to GR, it modulates the transcription of genes associated with inflammation and immune responses. This modulation leads to:

- Suppression of pro-inflammatory cytokines: Reducing the levels of TNF-alpha, IL-1, and IL-6.

- Inhibition of immune cell activation: Decreasing T-cell proliferation and B-cell antibody production.

- Regulation of metabolic processes: Affecting glucose metabolism and fat distribution.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Anti-inflammatory | Inhibits the expression of inflammatory mediators, leading to reduced inflammation. |

| Immunosuppressive | Suppresses immune responses, beneficial in autoimmune conditions. |

| Metabolic Effects | Alters glucose metabolism, potentially impacting diabetes management. |

Research Findings

Recent studies have highlighted the efficacy of this compound in various contexts:

- In vitro studies demonstrated that this compound significantly reduces the secretion of inflammatory cytokines in macrophage cell lines, suggesting its potential as a treatment for chronic inflammatory diseases.

- Animal models have shown that administration of this compound results in decreased symptoms in models of Duchenne muscular dystrophy, indicating its therapeutic promise in muscle degenerative diseases.

- A comparative study with other glucocorticoids like dexamethasone revealed that this compound exhibits similar anti-inflammatory effects but with a potentially lower risk of side effects due to its unique structural modifications.

Case Studies

Several case studies have documented the clinical application of this compound:

- Case Study 1: A patient with severe rheumatoid arthritis showed significant improvement after treatment with this compound, as evidenced by reduced joint swelling and pain scores over a six-month period.

- Case Study 2: In a cohort study involving patients with Duchenne muscular dystrophy, those treated with this compound exhibited slower disease progression compared to those receiving standard corticosteroid therapy.

Properties

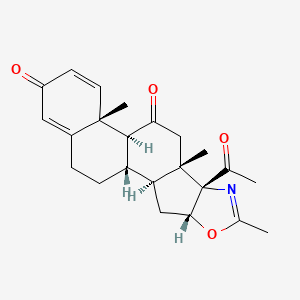

IUPAC Name |

(1S,2S,4R,8S,9S,12S,13R)-8-acetyl-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-triene-11,16-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO4/c1-12(25)23-19(28-13(2)24-23)10-17-16-6-5-14-9-15(26)7-8-21(14,3)20(16)18(27)11-22(17,23)4/h7-9,16-17,19-20H,5-6,10-11H2,1-4H3/t16-,17-,19+,20+,21-,22-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXURBWVPEBHVSO-LFXAUQRBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2(C(O1)CC3C2(CC(=O)C4C3CCC5=CC(=O)C=CC45C)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=N[C@@]2([C@H](O1)C[C@@H]3[C@@]2(CC(=O)[C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747413 | |

| Record name | (4aR,4bS,6aS,6bS,9aR,10aS,10bS)-6b-Acetyl-4a,6a,8-trimethyl-4b,6,6a,6b,9a,10,10a,10b,11,12-decahydro-2H-naphtho[2',1':4,5]indeno[1,2-d][1,3]oxazole-2,5(4aH)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13649-83-7 | |

| Record name | (4aR,4bS,6aS,6bS,9aR,10aS,10bS)-6b-Acetyl-4a,6a,8-trimethyl-4b,6,6a,6b,9a,10,10a,10b,11,12-decahydro-2H-naphtho[2',1':4,5]indeno[1,2-d][1,3]oxazole-2,5(4aH)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.